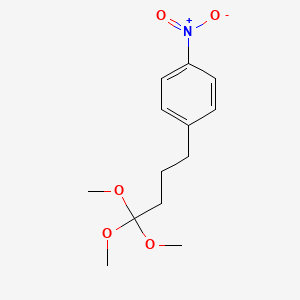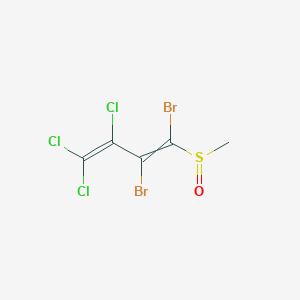
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene is a complex organic compound characterized by the presence of multiple halogen atoms and a methanesulfinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene typically involves the halogenation of precursor compounds. One common method involves the 1,4-elimination of hydrogen halide from 1,2-dibromo-3-chlorobut-2-ene or 2-bromo-1,3-dichlorobut-2-ene using an alkali such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents and maintaining reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The methanesulfinyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions will modify the methanesulfinyl group.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of halogenated compounds.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialized chemicals and materials, particularly those requiring halogenated intermediates.
作用機序
The mechanism of action of 1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene involves its interaction with molecular targets through its halogen atoms and methanesulfinyl group. These interactions can lead to various chemical transformations, such as the formation of covalent bonds with nucleophiles or the generation of reactive intermediates. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2-Dibromo-3-chloropropane: Another halogenated compound with similar reactivity.
1,2-Dibromoethane: Known for its use in organic synthesis and as a fumigant.
1,2-Dibromotetrachloroethane: Reacts with alkenes to yield allylic monobromides.
Uniqueness
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene is unique due to the presence of both bromine and chlorine atoms along with a methanesulfinyl group
特性
CAS番号 |
90908-52-4 |
|---|---|
分子式 |
C5H3Br2Cl3OS |
分子量 |
377.3 g/mol |
IUPAC名 |
1,2-dibromo-3,4,4-trichloro-1-methylsulfinylbuta-1,3-diene |
InChI |
InChI=1S/C5H3Br2Cl3OS/c1-12(11)4(7)2(6)3(8)5(9)10/h1H3 |
InChIキー |
UNQKJESIHNSLMO-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C(=C(C(=C(Cl)Cl)Cl)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


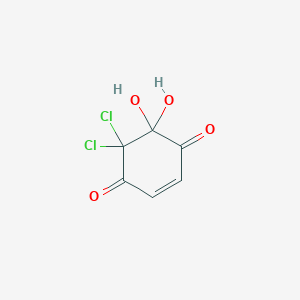
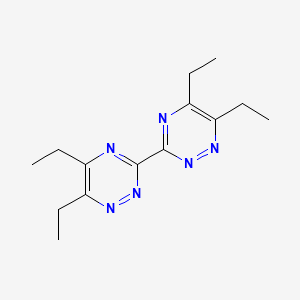

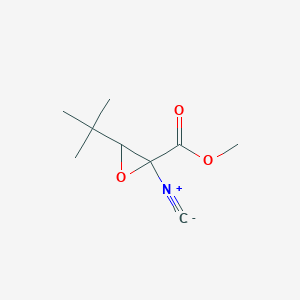




![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
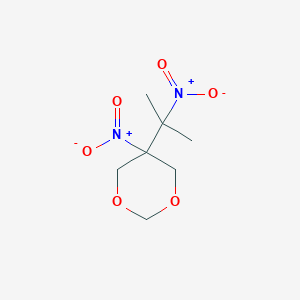
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
